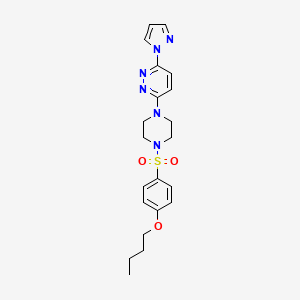

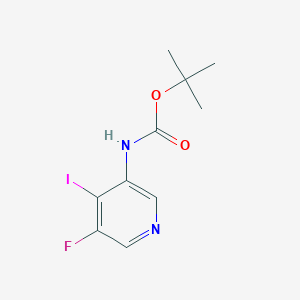

![molecular formula C19H24N4O2S B2511220 2-Ethyl-5-((4-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-53-0](/img/structure/B2511220.png)

2-Ethyl-5-((4-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives has been a subject of interest due to their potential pharmacological properties. In the first paper, a series of 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles were synthesized by reacting 5-(2-bromo-5-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with phenacyl bromides. The compounds were characterized using spectroscopic and analytical methods, and some showed antiproliferative activity . Similarly, the second paper reports the synthesis of novel thiazolo[3,2-b][1,2,4]triazole derivatives with antibacterial and antifungal activities. These compounds were characterized by IR, 1H NMR, LC–MS mass, and elemental analyses .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed through various spectroscopic techniques. In the first paper, the antiproliferative compound was characterized by its unique substitution pattern on the thiazolo[3,2-b][1,2,4]triazole core . The second paper also confirmed the structures of the synthesized compounds using IR, 1H NMR, and mass spectrometry, ensuring the presence of the substituted phenyl(piperidin-1-yl)methyl group in the molecular framework .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include the interaction of different starting materials in the presence of suitable reagents and solvents at controlled temperatures. For instance, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in ethanol/triethylamine solution at room temperature led to the formation of various thiazolo[3,2-a]pyridine derivatives . These reactions demonstrate the versatility of the thiazolo[3,2-b][1,2,4]triazole scaffold in undergoing chemical transformations to yield pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are typically elucidated through their spectroscopic data and elemental analysis. The compounds exhibit distinct spectroscopic features that are indicative of their molecular structures. For example, the presence of substituents such as methoxy, bromo, and phenyl groups can influence the chemical shifts observed in NMR spectroscopy . The solubility, stability, and reactivity of these compounds can also be inferred from their chemical structures and the nature of their substituents.

Relevant Case Studies

Several of the synthesized compounds have been evaluated for their biological activities. For instance, some derivatives showed promising antiproliferative activity against certain cancer cell lines . Others demonstrated significant antibacterial and antifungal activities, with compounds 4a, 4f, 4i, 4j, 5a, 5i, and 5j exhibiting good antimicrobial activity . These studies highlight the potential therapeutic applications of thiazolo[3,2-b][1,2,4]triazole derivatives in treating various diseases.

Scientific Research Applications

Molecular Stabilities and Anticancer Activity

One notable study delves into the molecular properties and potential anticancer activity of benzimidazole derivatives, including a compound with a similar structural motif to 2-Ethyl-5-((4-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol. This research highlights the tautomeric properties, conformations, and molecular docking studies to explore their mechanisms as EGFR inhibitors, showcasing the anticancer potential of these compounds (Karayel, 2021).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of novel compounds, including thiazolo[3,2-b][1,2,4]triazol derivatives. These compounds have shown significant biological activity against various microorganisms, indicating their potential in developing new antimicrobial agents. For example, a study synthesized a series of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives and evaluated their antibacterial and antifungal activity, revealing that all synthesized compounds possess significant biological activity (Suresh, Lavanya, & Rao, 2016).

Synthesis and Characterization of Novel Derivatives

Research into the synthesis and characterization of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines has been conducted, starting from related compounds. These studies are crucial in expanding the understanding of such molecules' chemical properties and potential applications in various fields (El‐Kazak & Ibrahim, 2013).

Anti-inflammatory Activity

Compounds related to this compound have also been synthesized and evaluated for their anti-inflammatory activity. One study focused on thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones, highlighting the potential of these compounds in anti-inflammatory applications (Tozkoparan et al., 1999).

Mechanism of Action

Target of Action

It’s worth noting that compounds containing indole and piperidine structures have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could affect multiple biochemical pathways.

Result of Action

The broad range of biological activities associated with indole derivatives suggests that this compound could have diverse molecular and cellular effects.

properties

IUPAC Name |

2-ethyl-5-[(4-methoxyphenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-3-15-20-19-23(21-15)18(24)17(26-19)16(22-11-5-4-6-12-22)13-7-9-14(25-2)10-8-13/h7-10,16,24H,3-6,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZMVBHKRQZPQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCCCC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

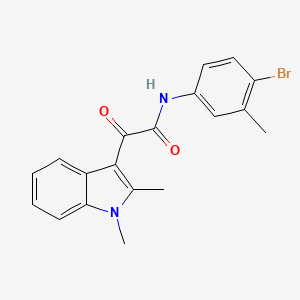

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2511141.png)

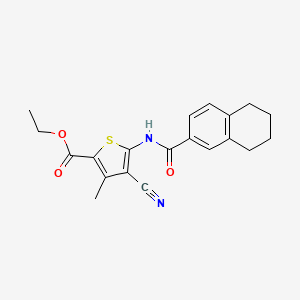

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511142.png)

![N-(2,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2511149.png)

![(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2511152.png)

![2-chloro-N-[2-methyl-1-(thiophen-2-yl)propyl]pyridine-4-carboxamide](/img/structure/B2511155.png)

![5-Fluoro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2511156.png)

![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2511159.png)